3-Piperidin-4-yl-1,3-dihydro-benzoimidazol-2-ylideneamine
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Overview
Description
1-(Piperidin-4-yl)-1H-1,3-benzodiazol-2-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly found in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-amine typically involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN) . Further alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a series of novel compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH3CN.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl or aryl halides in the presence of a base like NaH in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring.
Scientific Research Applications
1-(Piperidin-4-yl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, reducing ATPase activity and inhibiting the release of interleukin-1β (IL-1β), a pro-inflammatory cytokine .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a benzimidazolone core.
N-(Piperidin-4-yl)benzamide derivatives: Compounds with a piperidine ring attached to a benzamide core.
Uniqueness
1-(Piperidin-4-yl)-1H-1,3-benzodiazol-2-amine is unique due to its combination of a piperidine ring and a benzimidazole core, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome and its antimicrobial activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16N4 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-piperidin-4-ylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H16N4/c13-12-15-10-3-1-2-4-11(10)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) |
InChI Key |
MHPLYLRFXZBLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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